molecular formula C10H18 B14737520 Cyclohexene, 1-butyl- CAS No. 3282-53-9

Cyclohexene, 1-butyl-

Cat. No.: B14737520
CAS No.: 3282-53-9
M. Wt: 138.25 g/mol
InChI Key: INNYVOGDZSDNIP-UHFFFAOYSA-N
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Description

1-Butyl-cyclohexene (CAS: 2423-01-0) is a cyclohexene derivative with a four-carbon alkyl chain (butyl group) attached to the first carbon of the cyclohexene ring. Its molecular formula is C₁₀H₁₆, and it belongs to the class of substituted cycloalkenes. Cyclohexene derivatives are pivotal in organic synthesis due to their reactivity at the double bond and allylic positions.

Properties

CAS No.

3282-53-9

Molecular Formula

C10H18

Molecular Weight

138.25 g/mol

IUPAC Name

1-butylcyclohexene

InChI

InChI=1S/C10H18/c1-2-3-7-10-8-5-4-6-9-10/h8H,2-7,9H2,1H3

InChI Key

INNYVOGDZSDNIP-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexene, 1-butyl- can be synthesized through the alkylation of cyclohexene with butyl halides in the presence of a strong base. One common method involves the use of sodium hydride as a base and butyl bromide as the alkylating agent. The reaction is typically carried out in an inert solvent such as tetrahydrofuran under reflux conditions .

Industrial Production Methods

In an industrial setting, cyclohexene, 1-butyl- can be produced through the catalytic hydrogenation of butylcyclohexadiene. This process involves the use of a palladium catalyst and hydrogen gas under high pressure and temperature conditions. The reaction is carried out in a continuous flow reactor to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Cyclohexene, 1-butyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclohexene, 1-butyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclohexene, 1-butyl- involves its interaction with various molecular targets and pathways. In oxidation reactions, it undergoes electron transfer processes to form oxidized products. In reduction reactions, it accepts electrons to form reduced products. In substitution reactions, it undergoes radical or ionic mechanisms to form substituted products .

Comparison with Similar Compounds

Comparison with Similar Cyclohexene Derivatives

Structural and Functional Differences

Cyclohexene derivatives vary based on substituents, which dictate their physical properties, reactivity, and applications. Key analogs include:

Table 1: Structural Comparison of Cyclohexene Derivatives
Compound Substituent Molecular Formula Key Features
1-Butyl-cyclohexene Butyl (C₄H₉) C₁₀H₁₆ Non-polar alkyl chain; potential steric hindrance effects on reactivity
1-Phenyl-cyclohexene Phenyl (C₆H₅) C₁₂H₁₄ Aromatic ring introduces π-π interactions; higher molecular weight
Cyclohexene-1-pentyl Pentyl (C₅H₁₁) C₁₁H₁₈ Longer alkyl chain; isolated from Acacia karoo with antimicrobial activity
1-Formyl-cyclohexene Formyl (CHO) C₇H₁₀O Electron-withdrawing group; enhances oxidation at allylic sites
1-Methyl-cyclohexene Methyl (CH₃) C₇H₁₂ Smaller alkyl group; minimal steric effects

Key Observations :

  • Alkyl vs. Aromatic Substituents : Alkyl groups (e.g., butyl, pentyl) increase hydrophobicity and boiling points compared to polar or aromatic substituents.
  • Steric Effects : Larger substituents like butyl may hinder reaction at the double bond, directing oxidation to allylic positions .

Reactivity in Catalytic Oxidation

Cyclohexene derivatives undergo oxidation at two primary sites:

C=C Bond : Forms epoxides or diols.

Allylic C-H Bonds : Produces alcohols, ketones, or peroxides.

Table 2: Oxidation Products of Cyclohexene Derivatives
Catalyst System Major Product(s) Minor Product(s) Key Factor Influencing Selectivity
Fe(II)/Co(II) Phthalocyanine 2-Cyclohexen-1-ol (60–70%) Epoxide, 2-cyclohexen-1-one Radical vs. nonradical pathways
Cu(II)-Supported Catalysts 2-Cyclohexen-1-one (40–50%) 1-tert-Butylperoxy derivative Oxidizing agent (e.g., TBHP)
V/Ta Zeolites 1,2-Epoxycyclohexane Adipic acid, cyclohexanone Catalyst acidity and pore structure

Comparison with 1-Butyl-Cyclohexene :

  • The butyl group’s steric bulk may favor allylic oxidation over epoxidation, similar to observations with methyl-cyclohexene derivatives .
  • In Cu(II)-catalyzed systems, alkyl-substituted cyclohexenes show higher selectivity for ketones (e.g., 2-cyclohexen-1-one) due to stabilized radical intermediates .

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